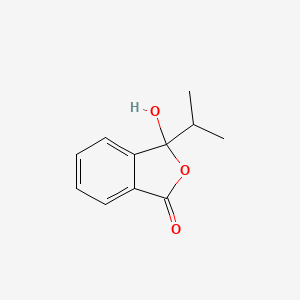

3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one

Description

Contextualization within Isobenzofuranone and Phthalide (B148349) Chemistry

The foundational structure of the compound is isobenzofuran-1(3H)-one, a bicyclic molecule commonly known as phthalide. Phthalides consist of a γ-lactone fused to a benzene (B151609) ring and represent a notable category of secondary metabolites found in various plants and fungi. nih.govresearchgate.net The chemistry of phthalides is rich and varied, with the substituent at the C-3 position largely defining the properties and function of the molecule.

3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one is a 3-substituted phthalide. The synthesis of such compounds often involves strategic chemical transformations. For instance, the synthesis of 3-alkyl phthalides can be achieved through various modern synthetic methodologies, including metal-catalyzed cascade reactions. nih.gov A common precursor for 3-substituted derivatives is 3-hydroxyphthalide, which can be synthesized from 3-bromophthalide (B1266435) via hydrolysis. nih.gov This versatile intermediate contains a labile hydroxyl group at the C-3 position that can be substituted by electron-rich aromatic compounds under acidic conditions to form 3-arylphthalides. nih.govresearchgate.net The synthesis of a 3-hydroxy-3-alkyl derivative, such as the subject compound, would likely involve the nucleophilic addition of an alkyl organometallic reagent (e.g., an isopropyl Grignard reagent) to a phthalic anhydride (B1165640) derivative.

Academic Significance of the Benzofuranone Core Structure

The benzofuranone core, and specifically the phthalide skeleton, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.net

The academic and pharmaceutical significance of this core structure stems from its prevalence in numerous natural products that exhibit a wide array of potent biological activities. researchgate.net These activities include neuroprotective, anti-stroke, anti-inflammatory, antioxidant, and cytotoxic effects. researchgate.netnih.gov A prominent example is (±)-n-butylphthalide, a synthetic compound based on a natural product, which has been approved as a drug for the treatment of ischemic stroke. researchgate.netnih.gov The diverse biological profiles of these compounds have spurred considerable research into understanding their mechanisms of action and developing new therapeutic agents based on the phthalide scaffold.

Table 1: Examples of Biologically Active Natural Phthalides

| Compound Name | Natural Source | Reported Biological Activity |

| n-Butylphthalide | Celery (Apium graveolens) | Neuroprotective, Anti-stroke researchgate.netnih.gov |

| Ligustilide | Ligusticum chuanxiong | Anti-inflammatory, Neuroprotective |

| Mycophenolic acid | Penicillium species | Immunosuppressant |

| Zinnolide | Fungi | Antifungal |

Overview of Research Directions for Substituted Benzofuranones

Current research on substituted benzofuranones, particularly phthalides, is vibrant and multifaceted. A primary focus is the design and synthesis of novel derivatives to explore their structure-activity relationships (SAR) for various therapeutic targets. nih.gov

Key research directions include:

Development of Novel Synthetic Methods: Chemists are continuously developing more efficient, regioselective, and stereoselective methods to synthesize substituted benzofuranones. acs.orgnih.govoregonstate.edu This includes the use of transition-metal catalysis, one-pot cascade reactions, and enantioselective approaches to access chiral 3-substituted phthalides. nih.gov

Exploration of Biological Activities: Newly synthesized phthalide derivatives are screened for a broad range of pharmacological activities. Recent studies have focused on designing 3-arylphthalides as potent antioxidant and anti-inflammatory agents. nih.gov For example, the compound 3-(2,4-dihydroxyphenyl)phthalide has shown strong inhibition of nitric oxide production in macrophage cells, indicating significant anti-inflammatory potential. nih.gov

SAR Studies: A crucial aspect of the research involves understanding how different substituents on the benzofuranone core influence biological activity. Studies have shown that the nature of the group at the C-3 position is critical. For instance, the presence of a hydroxyl group at C-3 can alter the lipophilicity and spatial structure of the molecule, which in turn can decrease its antifungal activity compared to derivatives with an alkyl or alkylidene group at the same position. mdpi.com

Within this landscape, this compound represents a specific synthetic target. Its tertiary alcohol functionality at the chiral C-3 center makes it an interesting candidate for further chemical modification or for investigation into how this particular substitution pattern affects its biological properties.

Structure

3D Structure

Properties

CAS No. |

6962-79-4 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-hydroxy-3-propan-2-yl-2-benzofuran-1-one |

InChI |

InChI=1S/C11H12O3/c1-7(2)11(13)9-6-4-3-5-8(9)10(12)14-11/h3-7,13H,1-2H3 |

InChI Key |

SDWUGFUQYBSGAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(C2=CC=CC=C2C(=O)O1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 3 Propan 2 Yl 2 Benzofuran 1 One Derivatives

Electrophilic and Nucleophilic Reaction Pathways

The benzofuranone core is susceptible to both electrophilic and nucleophilic attack, although the reactivity is influenced by the annelated benzene (B151609) ring. The furan (B31954) ring in benzofuran (B130515) is generally considered electron-rich, making it reactive towards electrophilic substitution. rsc.org Resonance suggests that electrophilic substitution should preferentially occur at the C3 position; however, in 3-hydroxy-3-propan-2-yl-2-benzofuran-1-one, this position is already fully substituted. rsc.org Therefore, electrophilic aromatic substitution primarily targets the benzene ring, with the positions being directed by the existing substituents. Reactions such as bromination, formylation, and acylation can be used to introduce functional groups onto the aromatic portion of the molecule. rsc.org

Nucleophilic reactions often target the electrophilic carbonyl carbon of the lactone. This can lead to ring-opening, which is discussed in a subsequent section. The hydroxyl group at the C3 position can also participate in reactions. For instance, it can be deprotonated to form an alkoxide, which can then act as an internal nucleophile or be targeted by external electrophiles. Additionally, the C2 position of the benzofuran ring can be metallated, for example, using n-butyllithium, allowing for subsequent reactions with various electrophiles to introduce substituents at this position. researchgate.net

Ring-Opening Reactions and Subsequent Rearrangements

The lactone ring of this compound derivatives is susceptible to cleavage under various conditions, leading to the formation of ortho-functionalized phenol (B47542) derivatives. acs.org This C-O bond cleavage represents a highly atom-economical strategy for synthesizing complex phenolic structures. acs.org

Transition metal catalysis, particularly using nickel and palladium, has been extensively explored for mediating the ring-opening of benzofurans. acs.orgresearchgate.net Nickel-catalyzed reductive ring-opening reactions can proceed via Ni-H insertion and subsequent β-O elimination. acs.org Similarly, palladium-catalyzed processes can induce C-O bond breaking, leading to synthetically useful intermediates. researchgate.net For instance, the reaction of 2,3-dihydrobenzofurans, which can be derived from benzofuranones, under acidic conditions can lead to aromatization and the formation of 3-acylbenzofurans or, under specific conditions with fluorinated alcohols, can rearrange to form 3-formylbenzofurans. nih.gov

Base-mediated ring-opening is also a known transformation pathway for benzofuran derivatives. nih.gov Furthermore, in situ formed 2-aminobenzofuran-3(2H)-ones can undergo an amine-initiated, aerobic ring-opening enabled by C-H bond hydroxylation to yield o-hydroxyaryl glyoxylamides. rsc.org

Table 1: Examples of Ring-Opening and Rearrangement Reactions

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2,3-Disubstituted Benzofuran | Ni(cod)2, PCy3, Et3SiH | ortho-Alkyl-substituted phenol | acs.org |

| Benzofuran-tethered 2-iodoaniline | Palladium catalyst | 2-(3-indolylmethyl)phenol | researchgate.net |

| 2,3-Dihydrobenzofuran (B1216630) | p-TsOH, (CF3)2CHOH | 3-Formylbenzofuran | nih.gov |

| 2,3-Dihydrobenzofuran | Basic or weakly acidic conditions | 3-Acylbenzofuran | nih.gov |

| Hemiacetals + Alkylamines | Air, mild conditions | o-Hydroxyaryl glyoxylamide | rsc.org |

Intramolecular Cyclization and Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes for building molecular complexity from simple starting materials in a single pot. royalsocietypublishing.org Derivatives of this compound are often synthesized through such cascade sequences. A common strategy involves a domino reaction that includes a Friedel-Crafts alkylation followed by an intramolecular lactonization. nih.gov

For example, the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones can be achieved through a one-pot cascade reaction. royalsocietypublishing.org This process involves a caesium carbonate-promoted Michael addition of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters to α,β-unsaturated carbonyl compounds, followed by an intramolecular lactonization to construct the benzofuran-2-one skeleton. royalsocietypublishing.org

Another powerful approach involves tandem cyclization reactions to create complex fused and spirocyclic systems. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones. semanticscholar.orgmdpi.com These reactions demonstrate the utility of the benzofuranone scaffold as a building block for more complex molecular architectures. Light-driven protocols have also been developed for cascade processes initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, leading to densely functionalized 2,3-dihydrobenzofurans. nih.gov

Derivatization and Functional Group Interconversions at the Benzofuranone Core

The functional groups present in this compound allow for a wide range of derivatizations and functional group interconversions (FGIs). FGIs are crucial tactical steps in organic synthesis, involving the conversion of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk

The tertiary hydroxyl group at C3 can be a key site for modification. It can be converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), to facilitate nucleophilic substitution reactions. vanderbilt.edu Alternatively, it can be replaced by other functional groups. For instance, the introduction of an amino group at the C3 position to create an aminated quaternary stereocenter is a significant transformation, as this motif is found in various biologically active natural products. royalsocietypublishing.org

The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride. The aromatic ring can undergo various electrophilic substitution reactions as previously mentioned, and the introduced functional groups can be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized or acylated, providing access to a wide variety of derivatives.

Table 2: Selected Functional Group Interconversions

| Functional Group | Reagent/Reaction | New Functional Group |

|---|---|---|

| Tertiary Alcohol | Sulfonyl chloride | Sulfonate Ester |

| Lactone (Ester) | LiAlH4 | Diol |

| Aromatic Nitro Group | H2, Pd/C | Aromatic Amine |

| Amide | POCl3, pyridine | Nitrile |

| Halide | NaN3 | Azide |

This table presents general functional group interconversions applicable to the benzofuranone core. imperial.ac.ukvanderbilt.edu

Stereochemical Control in Reaction Outcomes

The C3 position of this compound is a quaternary stereocenter. Consequently, reactions that create or modify this center must consider the stereochemical outcome. The development of stereoselective methods for the synthesis and derivatization of these compounds is a significant area of research.

In cascade reactions leading to the formation of the 3,3-disubstituted benzofuranone ring, the stereochemistry can be influenced by the choice of catalysts and reaction conditions. For instance, in the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones from asymmetric starting materials, the resulting epimers can often be separated by conventional chromatography. royalsocietypublishing.org

The development of enantioselective catalytic systems is crucial for controlling the stereochemistry. For example, a copper/BOX complex has been used for the enantioselective synthesis of 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters, achieving excellent enantioselectivity (88–97% ee). mdpi.com Such strategies provide access to enantiopure 3-substituted-2-benzofuranones, which is vital for their potential applications, particularly in medicinal chemistry where biological activity is often highly dependent on the stereochemistry of the molecule. royalsocietypublishing.org

Advanced Structural Characterization and Stereochemical Analysis of 3 Hydroxy 3 Propan 2 Yl 2 Benzofuran 1 One and Analogs

Comprehensive Spectroscopic Elucidation Techniques

The definitive identification and characterization of 3-hydroxy-3-propan-2-yl-2-benzofuran-1-one rely on a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not widely published, the analysis of analogous 3-substituted-3-hydroxyphthalides provides a robust framework for predicting its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, isopropyl, and hydroxyl protons. The four aromatic protons on the benzofuranone core would typically appear as a complex multiplet pattern in the range of δ 7.5-8.0 ppm. The methine proton of the isopropyl group would likely be observed as a septet, while the two methyl groups would present as a doublet. The hydroxyl proton, being exchangeable, would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the lactone is expected to resonate in the downfield region, typically around δ 167-170 ppm. The quaternary carbon C3, bearing the hydroxyl and isopropyl groups, would also have a characteristic chemical shift. The aromatic carbons would show signals in the δ 120-150 ppm range, and the carbons of the isopropyl group would appear in the aliphatic region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between adjacent protons, for instance, between the methine and methyl protons of the isopropyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for unambiguously assigning the proton and carbon signals by correlating them through one-bond (HSQC) or multiple-bond (HMBC) couplings.

Representative NMR Data for Analogous 3-Alkyl-3-hydroxyphthalides

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.5 - 8.0 (m) | 120 - 150 |

| Isopropyl CH | Septet | ~70-80 |

| Isopropyl CH₃ | Doublet | ~20-25 |

| C=O | - | ~167-170 |

| C3-OH | Singlet (broad) | ~90-100 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of the molecule with high accuracy. For this compound (C₁₁H₁₂O₃), the calculated exact mass would be determined. Techniques like Electrospray Ionization (ESI) would likely be employed. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing the loss of the isopropyl group or water.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A strong absorption band is expected for the carbonyl group (C=O) of the γ-lactone ring, typically in the range of 1760-1780 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group (O-H).

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to the electronic transitions within the benzofuranone chromophore.

Conformational Analysis and Stereochemical Assignment

Conformational analysis of the five-membered lactone ring and the orientation of the bulky isopropyl group can be investigated using computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space interactions between protons, providing insights into their spatial proximity and thus the preferred conformation of the molecule. For analogous structures, the stereochemistry has been determined using X-ray crystallography, which provides definitive proof of the absolute configuration.

Chiral Resolution and Enantioselective Synthesis for Isomeric Forms

Given the chirality of this compound, the separation of its enantiomers (chiral resolution) or the direct synthesis of a single enantiomer (enantioselective synthesis) is of significant interest.

Chiral Resolution: A racemic mixture of the compound could potentially be resolved using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by diastereomeric salt formation with a chiral resolving agent.

Enantioselective Synthesis: The development of synthetic methods to produce enantiomerically pure 3-substituted phthalides is an active area of research. nih.gov Strategies often involve the asymmetric addition of organometallic reagents to a prochiral precursor, such as 2-formylbenzoates, in the presence of a chiral catalyst. nih.gov For instance, the enantioselective addition of an isopropyl Grignard reagent to methyl 2-formylbenzoate using a chiral ligand-metal complex could potentially yield the desired enantiomer of this compound with high enantiomeric excess. nih.gov

Computational and Theoretical Investigations of 3 Hydroxy 3 Propan 2 Yl 2 Benzofuran 1 One

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules. For benzofuran (B130515) derivatives, DFT calculations have been successfully used to determine optimized geometries, vibrational frequencies, and various electronic parameters.

A detailed computational analysis of propolisbenzofuran B, a complex benzofuran derivative, using the B3LYP/6–311++G(d,p) level of theory, has provided insights into its electronic properties, including HOMO and LUMO energies researchgate.net. Such studies indicate that the benzofuran ring system and its substituents are key determinants of the molecule's electronic landscape researchgate.net.

Below is a hypothetical data table illustrating the kind of information a DFT study on 3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one might yield, based on typical values for similar structures.

| Parameter | Predicted Value |

| Point Group | C1 |

| Energy (Hartree-Fock) | -1529.57 |

| Dipole Moment (Debye) | 10.487 |

| E HOMO (eV) | -6.075 |

| E LUMO (eV) | -2.343 |

| Energy Gap (eV) | 3.732 |

Note: The data in this table is illustrative and based on published data for a different benzofuran derivative, propolisbenzofuran B researchgate.net.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful tools for predicting the interactions of a molecule with biological targets, such as enzymes and receptors. Numerous studies have explored the docking of benzofuranone derivatives into the active sites of various proteins, revealing key binding modes and interactions.

For instance, molecular docking studies on 2,3-dihydrobenzofuran (B1216630) derivatives have predicted their microbial activity by calculating binding energies and identifying hydrogen bond and hydrophobic interactions with target proteins researchgate.net. Binding energies for these derivatives were found to be in the range of -6.0 kcal/mol to -7.5 kcal/mol, indicating strong and stable interactions researchgate.net. It was also noted that substituents at the 3-position play a crucial role in these biological interactions researchgate.net.

In the context of this compound, the hydroxyl group at the C3 position would be a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The propan-2-yl group, being hydrophobic, would likely engage in van der Waals interactions. Docking simulations of benzofuran-1,2,3-triazole hybrids with the Epidermal Growth Factor Receptor (EGFR) have shown the importance of the benzofuran scaffold in binding to the kinase domain nih.gov.

The following table presents hypothetical docking results for this compound with a generic protein active site, based on findings for similar compounds.

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -7.2 |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | SER, HIS, LEU |

Note: This data is hypothetical and intended to illustrate the type of information obtained from molecular docking studies on analogous benzofuranone derivatives.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

DFT studies on benzofuran derivatives have been used to calculate these properties and other reactivity descriptors. For example, in a study of propolisbenzofuran B, the HOMO was found to be located on a phenyl ring, suggesting this as a likely site for electrophilic attack, while the LUMO was distributed over the benzofuran rings and adjacent carbonyl groups, indicating these as sites for nucleophilic attack researchgate.net.

For this compound, the electron-donating nature of the hydroxyl and alkyl groups would likely influence the energy and distribution of the HOMO and LUMO. The analysis of global reactivity descriptors derived from these energies, such as chemical potential, global hardness, and electrophilicity, would provide further insights into its reactivity.

A study on 1-benzofuran-2-carboxylic acid provided the following electronic properties, which can serve as a reference for what might be expected for a substituted benzofuranone researchgate.net.

| Electronic Property | Value (eV) |

| Ionization Potential (I) | 5.631 |

| Electron Affinity (A) | 1.632 |

| Chemical Potential (µ) | -3.999 |

| Global Hardness (η) | 1.999 |

| Global Electrophilicity (ω) | 3.374 |

Note: The data in this table is from a study on 1-benzofuran-2-carboxylic acid and is presented for illustrative purposes researchgate.net.

Photophysical Properties and Excited State Behavior

The photophysical properties of benzofuran derivatives are of interest for applications in fluorescent probes and optoelectronic materials. Computational studies, often using Time-Dependent DFT (TD-DFT), can predict absorption and emission spectra, as well as shed light on the nature of electronic transitions.

Research on a novel fluorescent probe, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, revealed absorption and fluorescence emission maxima that were sensitive to solvent polarity researcher.life. The observed Stokes' shifts were significant, indicating a substantial difference in the geometry of the ground and excited states researcher.life.

For this compound, the presence of the hydroxyl group could lead to interesting excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift and dual fluorescence. The electronic nature of the substituents on the benzofuranone core would influence the energies of the excited states and the probabilities of different electronic transitions.

The following table summarizes the kind of photophysical data that could be obtained from a combined experimental and computational study, based on the findings for 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one researcher.life.

| Property | Wavelength Range |

| Absorption Maximum (λabs) | 260–349 nm |

| Emission Maximum (λem) | 400–485 nm |

| Stokes' Shift | 13993–18495 cm⁻¹ |

Note: This data is from a study on a different benzofuran derivative and is presented for illustrative purposes researcher.life.

Mechanistic Predictions of Chemical Transformations

Theoretical calculations are invaluable for predicting the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For benzofuranones, computational studies can help to understand their synthesis and reactivity.

The synthesis of benzofuranones can proceed through various pathways, such as the intramolecular cyclization of α-phenoxycarbonyl compounds or the reaction of 3-hydroxy-2-pyrones with nitroalkenes oregonstate.edu. DFT calculations can be used to model these reaction pathways and determine the most energetically favorable routes.

In terms of reactivity, the transformation of 2,3-dihydrobenzofurans to 3-acylbenzofurans under acidic conditions has been proposed to proceed via aromatization with the elimination of a leaving group nih.gov. A more complex rearrangement to 3-formylbenzofurans is thought to involve a diprotonated intermediate nih.gov. For this compound, theoretical studies could predict its behavior under various reaction conditions, such as dehydration, oxidation, or rearrangement, by modeling the energies of intermediates and transition states. The synthesis of highly substituted 2-hydroxybenzophenones from 3-benzofuranones has been investigated, with theoretical calculations conducted on the key transition states to elucidate the reaction mechanism rsc.org.

Mechanistic Exploration of Biological Interactions Involving Benzofuranone Frameworks

Enzyme Inhibition Mechanisms and Molecular Recognition

There is currently no available research detailing the enzyme inhibition mechanisms or molecular recognition patterns of 3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one. Studies on other benzofuranone derivatives have suggested various modes of interaction with enzymes, often involving hydrogen bonding and hydrophobic interactions within the active site. However, without specific experimental data for this compound, any proposed mechanism would be purely speculative.

Receptor Binding and Ligand-Target Interactions at a Molecular Level

Information regarding the receptor binding affinity and specific ligand-target interactions of this compound at a molecular level is not present in the current body of scientific literature. Understanding these interactions would require dedicated studies such as radioligand binding assays and molecular docking simulations, which have not been reported for this compound.

Cellular Pathway Modulation and Signal Transduction Interferences

While the broader class of benzofuranones has been shown to modulate various cellular pathways, there is no specific information available on how this compound interferes with signal transduction.

Induction of Apoptosis in Cellular Models

No studies have been published that investigate the ability of this compound to induce apoptosis in any cellular models. Research into the pro-apoptotic potential of this specific compound is required to determine if it can trigger programmed cell death.

Modulation of Reactive Oxygen Species (ROS) Generation

The effect of this compound on the generation of reactive oxygen species (ROS) has not been documented. Whether this compound acts as an antioxidant or a pro-oxidant is unknown.

Mechanistic Insights into Anti-inflammatory Pathways in Vitro

There is no available data from in vitro studies to provide mechanistic insights into the potential anti-inflammatory effects of this compound. Investigations into its influence on key inflammatory mediators and signaling cascades have not been reported.

Inhibition of Protein Aggregation and Amyloid Fibrillation Mechanisms in Vitro

While specific research on the compound this compound in the context of protein aggregation is not presently available in scientific literature, studies on related benzofuranone derivatives provide valuable insights into the potential of this chemical framework to modulate the formation of amyloid fibrils in vitro. The aggregation of proteins into amyloid fibrils is a pathological hallmark of numerous neurodegenerative diseases, and the inhibition of this process is a significant area of therapeutic research.

Investigations into synthetic benzofuranone derivatives have demonstrated their capacity to interfere with the amyloid fibrillation of proteins such as insulin (B600854). nih.govscispace.com Insulin, under destabilizing conditions in vitro, serves as a model for studying amyloidogenesis. nih.govscispace.com The effects of benzofuranone compounds on this process have been elucidated through a variety of biophysical techniques, including Thioflavin-T (ThT) fluorescence assays, Congo red binding, circular dichroism (CD), and electron microscopy. nih.govscispace.com

A study exploring a series of five synthetic benzofuranone derivatives on insulin amyloid formation revealed that, despite high structural similarity, these compounds exhibited distinct effects. nih.gov Four of the five tested derivatives were found to inhibit the fibrillation process at micromolar concentrations, suggesting that the benzofuranone scaffold can serve as a basis for the development of antiamyloidogenic agents. nih.govscispace.com

Thioflavin-T (ThT) Fluorescence Assay

The ThT fluorescence assay is a standard method for quantifying the formation of amyloid fibrils. Thioflavin-T exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. In studies involving benzofuranone derivatives, a decrease in ThT fluorescence intensity in the presence of the compounds, compared to a control sample of insulin alone, indicates an inhibitory effect on fibril formation. nih.gov

Congo Red Binding Assay

Congo red is another dye used to detect amyloid fibrils, characterized by a shift in its maximum absorbance wavelength upon binding. nih.gov Inhibition of the characteristic spectral shift of Congo red in the presence of benzofuranone derivatives provides further evidence of their ability to interfere with amyloid aggregation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor conformational changes in proteins. The transition from a predominantly α-helical structure to a β-sheet-rich conformation is a key feature of amyloid fibril formation. The ability of benzofuranone derivatives to preserve the native protein conformation and prevent this transition is a likely mechanism of their inhibitory action.

Electron Microscopy

Direct visualization of protein aggregates through electron microscopy offers qualitative confirmation of the effects of inhibitor compounds. In the context of benzofuranone derivatives, a reduction in the density and length of insulin fibrils, or the presence of amorphous aggregates instead of well-defined fibrils, would visually substantiate their inhibitory activity. nih.gov

The table below summarizes the observed effects of a series of synthetic benzofuranone derivatives on insulin amyloid fibrillation, as determined by various in vitro assays.

| Benzofuranone Derivative | Assay | Observed Effect on Insulin Fibrillation | Reference |

| Derivative 1 | ThT Fluorescence | Inhibition | nih.govscispace.com |

| Derivative 2 | ThT Fluorescence | Inhibition | nih.govscispace.com |

| Derivative 3 | ThT Fluorescence | Inhibition | nih.govscispace.com |

| Derivative 4 | ThT Fluorescence | Inhibition | nih.govscispace.com |

| Derivative 5 | ThT Fluorescence | Enhancement | nih.govscispace.com |

This table is a representation of findings from a study on five synthetic benzofuranone derivatives and their effect on insulin amyloid formation. The specific chemical structures of the derivatives were not detailed in the referenced abstracts.

Non Clinical Applications of 3 Hydroxy 3 Propan 2 Yl 2 Benzofuran 1 One Derived Structures

Materials Science Applications

Derivatives of the broader class of compounds to which 3-hydroxy-3-propan-2-yl-2-benzofuran-1-one belongs, namely phthalides and benzofurans, have shown significant promise in the field of materials science. These applications primarily leverage the thermal stability, electrochemical properties, and unique structural features of these heterocyclic compounds.

While specific research on the direct incorporation of this compound into polymers is not extensively documented, the related class of phthalimides has been utilized in the polymer industry. Phthalimides are noted for their contribution to the development of various polymers, including those used in the preparation of rubber. rsc.org The rigid structure of the phthalide (B148349) and phthalimide (B116566) backbone can impart desirable thermal and mechanical properties to polymers.

The inherent properties of benzofuran (B130515) derivatives, such as their electrochemical behavior and thermal stability, make them suitable candidates for the development of functional coatings. nih.gov These coatings can potentially offer protective layers with enhanced durability and resistance to environmental degradation. Furthermore, the ability to modify the benzofuran structure allows for the tuning of surface properties to achieve specific functionalities, such as hydrophobicity or anti-corrosion characteristics.

Advanced Analytical Probes and Biomarker Development

A significant area of application for derivatives of the benzofuranone core structure is in the development of sophisticated analytical tools for biological research. These molecules can be engineered to act as fluorescent probes for the detection and imaging of specific biological targets.

A key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, is the aggregation of proteins into amyloid fibrils. The development of probes for the sensitive and selective detection of these aggregates is crucial for early diagnosis and for understanding the disease progression.

Researchers have synthesized a series of benzylidene-benzofuranone derivatives as potential biomarkers for the detection of amyloid-β (Aβ) depositions. nih.gov In a notable study, seventeen new derivatives were synthesized and evaluated for their ability to identify amyloid fibrils both in vitro and in cellular systems. nih.gov The findings from this research are summarized in the table below.

| Compound ID | Binding Affinity to Aβ Fibrils | Selectivity | In Silico Binding Confirmation | Intracellular Amyloid Detection |

| Probe 1 | Good | High | Yes | Not specified |

| Probe 2 | Moderate | Moderate | Yes | Not specified |

| Probe 3 | High | High | Yes | Not specified |

| Probe 4 | Excellent | High | Yes | Not specified |

| Compound 10 | Superior | High | Yes | Yes |

Of the seventeen synthesized probes, four demonstrated promising results in terms of selectivity and detectability of Aβ aggregates when compared to the commonly used Thioflavin T. nih.gov In silico analysis confirmed the binding properties of these selected probes. Notably, one derivative, designated as compound 10, not only exhibited superior binding properties but was also capable of detecting intracellular amyloid deposits in an in vivo study. nih.gov

Further studies on benzofuranone derivatives have highlighted their potential as fluorescent probes for amyloid aggregation. researchgate.net Certain synthesized compounds were found to effectively bind to fibril structures, indicating their utility in the detection and quantification of amyloid aggregates in solution. researchgate.net

The application of benzofuranone derivatives extends to their use in staining methodologies for visualizing cellular components and processes. The same benzylidene-benzofuranone derivatives developed for amyloid detection were also successfully employed for staining amyloid in cells, demonstrating their utility in cellular imaging. nih.gov

The inherent fluorescence of many benzofuran derivatives makes them attractive candidates for use as fluorescent markers in single-photon microscopy. nih.gov These probes can be conjugated to biomolecules, such as proteins, to enable their visualization within cellular systems. For instance, benzofuran derivatives can be designed to react with specific amino acid residues, like lysine, allowing for the targeted labeling of proteins. nih.gov Furthermore, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have been evaluated for their antioxidant capacity in cellular models of neurodegeneration, where their intracellular activity was monitored using fluorescence-based assays. mdpi.com

Agrochemical Research and Development (e.g., Herbicidal Properties, without specific products)

The phthalide and phthalimide structural motifs, closely related to this compound, have been investigated for their potential applications in agriculture. Research in this area has focused on the biological activities of these compounds against various plant pathogens and pests.

Phthalide derivatives isolated from natural sources, such as the edible mushroom Pleurotus ostreatus, have demonstrated inhibitory activities against plant pathogenic microorganisms. nih.gov In one study, two phthalide derivatives, 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide, exhibited significant efficacy against the conidial germination and germ tube elongation of the rice blast fungus Pyricularia oryzae. nih.gov

The broader class of phthalimides has also been explored for its potential in the agrochemical industry, with some derivatives being investigated for use in the preparation of pesticides. rsc.org Additionally, phthalic acid diamide (B1670390) derivatives have been the subject of patents for their use as agricultural and horticultural insecticides. google.com These compounds have shown excellent efficacy in controlling a range of injurious insects. google.com The fungicidal properties of phthalide derivatives have also been noted, with some compounds showing activity against fungi such as F. graminearum, B. cinerea, and Phytophthora nicotianae. researchgate.net

Future Research Directions and Emerging Paradigms for 3 Hydroxy 3 Propan 2 Yl 2 Benzofuran 1 One

Design and Synthesis of Novel Benzofuranone Analogs with Tuned Reactivity

A primary direction for future research lies in the rational design and synthesis of novel analogs of 3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one. By systematically modifying the core structure, researchers can fine-tune the compound's electronic, steric, and physicochemical properties to modulate its reactivity and interaction with biological or material systems. Strategies often involve scaffold hopping and conformational restriction to develop new derivatives. nih.gov

Key modifications could include:

Substitution on the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups onto the aromatic ring can alter the electron density of the entire molecule, influencing its reactivity and binding affinities. For instance, studies on other benzofuran (B130515) derivatives have shown that incorporating methoxy (B1213986) or fluoro groups can significantly impact inhibitory activities against enzymes like SIRT2. mdpi.com

Modification of the Propan-2-yl Group: Replacing the isopropyl group at the C3 position with other alkyl, aryl, or heterocyclic moieties can create new steric and electronic environments, potentially leading to novel chemical behaviors.

Alteration of the Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group can change the compound's hydrogen-bonding capacity and polarity, which is crucial for its solubility and interaction with target molecules.

Research has demonstrated that creating hybrid molecules by linking the benzofuran scaffold to other pharmacologically active moieties, such as piperidine (B6355638) or thiosemicarbazone, can yield compounds with potent and selective activities. nih.gov These approaches provide a roadmap for creating a diverse library of analogs derived from this compound for various applications.

Table 1: Examples of Benzofuran Analog Design Strategies and Outcomes

| Modification Strategy | Target Moiety | Example Substituents | Observed Outcome/Goal | Reference |

|---|---|---|---|---|

| Substitution on Benzofuran Core | 6-position of benzofuran | Methoxy (electron-donating), Fluoro (electron-withdrawing) | Selective SIRT2 inhibitory activity | mdpi.com |

| Scaffold Hopping / Hybridization | Benzofuran + Piperidine/Thiosemicarbazone | Piperidine, Thiosemicarbazone | Potent anticancer activity, dual PI3K/VEGFR-2 inhibition | nih.gov |

| Conformational Restriction | Fused ring systems | N/A | Enhanced enzymatic inhibition (e.g., LSD1) | nih.gov |

Elucidation of Complex Reaction Networks and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling synthetic outcomes and discovering new transformations. Future research should focus on mapping complex reaction networks and identifying transient intermediates.

For example, studies on the synthesis of related 3-acylbenzofurans from 2-hydroxychalcones have shown that the reaction pathway can be directed to yield different isomers based on the choice of acid and solvent. nih.gov The reaction proceeds through a key 2,3-dihydrobenzofuran (B1216630) intermediate, which can either eliminate methanol (B129727) under weakly acidic conditions or undergo a more complex rearrangement involving a diprotonated intermediate in a solvent like (CF₃)₂CHOH to yield a 3-formylbenzofuran. nih.gov

Similarly, cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, represent a powerful method for constructing complex spiro-pyrrolidine derivatives from benzofuran-based precursors. mdpi.com Investigating the potential of this compound to participate in such cycloadditions could open pathways to novel, three-dimensional molecular architectures. Future work in this area would involve a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling to map potential energy surfaces and characterize elusive intermediates.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI/ML in this context include:

Generative Models: AI-based generative modeling can design novel chemical structures that adhere to specific criteria, such as synthetic accessibility or a desired 3D pharmacophore. digitellinc.com Variational autoencoders (VAEs) and generative adversarial networks (GANs) can be trained on known benzofuranone structures to generate new molecules with potentially enhanced properties. harvard.edu

Predictive Modeling: ML models can be trained to predict various molecular properties, including reactivity, bioactivity, and toxicity, from the molecular structure alone. harvard.edu This allows for rapid virtual screening of large libraries of potential analogs before committing to costly and time-consuming laboratory synthesis. Explainable AI techniques can further provide insights into the structure-property relationships, guiding more intuitive molecular design. arxiv.org

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools use ML to predict viable synthetic routes for target molecules. nih.gov By analyzing vast databases of chemical reactions, these tools can suggest novel and efficient pathways for synthesizing complex benzofuranone derivatives.

Table 2: AI and Machine Learning Approaches in Chemical Compound Design

| AI/ML Technique | Application | Description | Reference |

|---|---|---|---|

| Generative Models (VAEs, GANs) | De novo molecular design | Generates novel chemical structures based on learned patterns from a training set of molecules. | digitellinc.comharvard.edu |

| Deep Representation Learning | Molecular property prediction | Predicts properties like bioactivity or toxicity by learning feature representations from molecular data. | harvard.edu |

| Reinforcement Learning | Molecule generation and optimization | Optimizes molecular structures for specific properties by incorporating domain-specific knowledge, such as synthetic constraints. | harvard.edu |

| Explainable AI (XAI) | Model interpretation | Provides insights into why a model makes a certain prediction, helping to understand structure-activity relationships. | arxiv.org |

Exploration of Unconventional Synthetic Pathways

Moving beyond classical synthetic methods, future research should explore unconventional pathways for the synthesis and modification of the this compound scaffold. These modern methodologies often offer advantages such as improved efficiency, milder reaction conditions, and access to novel chemical space. researchgate.net

Promising unconventional approaches include:

Metal-Catalyzed Cyclizations: Palladium, copper, gold, and platinum catalysts have been effectively used for the ring closure step in benzofuran synthesis. nih.govrsc.org For instance, palladium-catalyzed intramolecular coupling reactions provide a direct route to 2-substituted benzofurans. nih.gov

Oxidative Cyclizations: Metal-free oxidative cyclization of precursors like 2-hydroxystilbenes using reagents such as (diacetoxyiodo)benzene (B116549) offers an alternative to palladium-catalyzed methods for forming the benzofuran ring. nih.gov

Photolytic and Flow Chemistry: Photolytic cyclization of α-phenylketones represents another innovative route. rsc.org Furthermore, adapting synthetic routes to continuous flow systems can enhance reaction control, improve yields, and facilitate safer handling of reactive intermediates.

One-Pot Cascade Reactions: Designing multi-step reactions that occur in a single pot, such as a phospha-Michael addition/O-acylation/Wittig cascade, can significantly improve synthetic efficiency and reduce waste. nih.gov

These advanced synthetic tools could enable the construction of previously inaccessible analogs of this compound and streamline the production of existing ones.

Expanding Non-Clinical Application Horizons

While much of the research on benzofuran derivatives has been driven by their medicinal potential, the unique chemical properties of the this compound scaffold make it a candidate for a range of non-clinical applications. rsc.org Future studies should aim to explore these untapped possibilities.

Potential non-clinical applications include:

Agrochemicals: The documented antibacterial and antifungal activities of many benzofuran compounds suggest their potential use as active ingredients in pesticides or fungicides for crop protection. rsc.orgnih.gov

Materials Science: Benzofuran-containing polymers can exhibit interesting optical and electronic properties. Analogs of this compound could be investigated as monomers or additives for creating novel functional materials.

Chemical Probes: The benzofuranone core can be functionalized with reporter tags (e.g., fluorophores) to create chemical probes for studying biological processes or for use in diagnostic assays. Its role as a synthetic building block is already recognized. nih.gov

Fragrance and Flavoring: The structural similarity of benzofurans to naturally occurring aromatic compounds suggests that certain derivatives could find applications in the fragrance and flavoring industries.

By exploring these diverse avenues, the scientific community can unlock the full potential of this compound and its derivatives, driving innovation across multiple scientific and industrial fields.

Q & A

(Basic) What are the recommended synthetic routes for 3-hydroxy-3-propan-2-yl-2-benzofuran-1-one, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves cyclization of substituted benzofuran precursors under controlled conditions. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) or protic acids (e.g., H₂SO₄) to promote intramolecular cyclization .

- Solvent optimization : Anhydrous solvents like dichloromethane or toluene minimize side reactions.

- Temperature control : Reflux conditions (80–110°C) balance reaction rate and byproduct formation.

| Reaction Parameter | Optimal Range |

|---|---|

| Catalyst concentration | 5–10 mol% |

| Reaction time | 12–24 hours |

| Yield range | 60–85% |

Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry .

(Basic) How can the molecular structure of this compound be confirmed experimentally?

Answer:

X-ray crystallography is the gold standard for structural confirmation:

- Data collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : Employ SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms .

- Key metrics : Validate bond lengths (e.g., C–O ~1.36 Å) and angles (e.g., C–C–O ~120°) against crystallographic databases .

(Basic) What analytical techniques are suitable for assessing the purity and stability of this compound?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; monitor at 254 nm .

- Stability testing : Conduct accelerated degradation studies under UV light (λ = 365 nm) and 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS .

| Parameter | HPLC Conditions |

|---|---|

| Retention time | ~8.2 min |

| Purity threshold | ≥98% |

(Advanced) How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives like this compound?

Answer:

Discrepancies often arise from assay variability or molecular interactions:

- In vitro vs. in vivo models : Validate activity across multiple cell lines (e.g., HEK293, HeLa) and murine models .

- Dose-response studies : Use Hill slope analysis to compare EC₅₀ values between studies.

- Structural analogs : Test derivatives to isolate pharmacophores (e.g., hydroxyl vs. methoxy substitutions) .

Example : A 2021 study found that hydroxyl groups at C3 enhance antioxidant activity, while methoxy groups reduce bioavailability .

(Advanced) What computational methods are effective for predicting the reactivity of this compound in catalytic reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets are recommended .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to model reaction pathways .

| DFT Parameter | Value |

|---|---|

| HOMO energy | −6.2 eV |

| LUMO energy | −1.8 eV |

(Advanced) How can crystallographic disorder in this compound be addressed during refinement?

Answer:

- Disorder modeling : Split occupancy atoms (e.g., propan-2-yl group) using PART instructions in SHELXL .

- Restraints : Apply SIMU and DELU restraints to suppress unrealistic thermal motion .

- Validation : Check R-factor convergence (R1 < 0.05) and residual electron density (<0.5 eÅ⁻³) .

(Advanced) What strategies mitigate stability challenges during long-term storage of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.